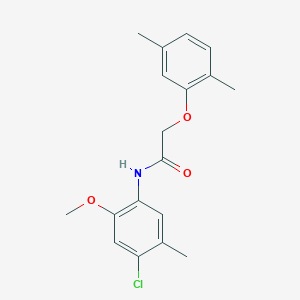![molecular formula C19H20N2O2 B5617210 3-[(dimethylamino)methyl]-6-methoxy-2-phenyl-4-quinolinol](/img/structure/B5617210.png)
3-[(dimethylamino)methyl]-6-methoxy-2-phenyl-4-quinolinol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Synthesis Analysis
Synthesis of quinoline derivatives, including compounds similar to 3-[(dimethylamino)methyl]-6-methoxy-2-phenyl-4-quinolinol, involves multi-step reactions starting from basic quinoline structures. These processes can include functionalization through halogenation, methoxylation, and the introduction of dimethylamino groups. Studies have reported the synthesis of complex quinolines through reactions involving dimethylamine and methoxy groups, showcasing methods to achieve specific substitutions on the quinoline core (Dyablo et al., 2015).
Molecular Structure Analysis
Molecular structure analyses, including X-ray diffraction and spectroscopic methods (FT-IR, NMR), play a crucial role in confirming the geometry, electronic structure, and substituent effects on the quinoline scaffold. Quantum chemical calculations, such as DFT, further elucidate the electronic properties and stability of these compounds, offering insights into their reactivity and potential applications (Fatma et al., 2015).
Chemical Reactions and Properties
Quinoline derivatives undergo a variety of chemical reactions, including nucleophilic substitutions, where methoxy and dimethylamino groups play significant roles. These reactions can lead to the formation of new quinoline derivatives with unique properties, such as increased basicity and potential as proton sponges or ligands for metal complexes. The reactivity towards nucleophiles and electrophiles can significantly influence the compound's utility in further chemical transformations and applications (Dyablo et al., 2019).
Physical Properties Analysis
The physical properties of 3-[(dimethylamino)methyl]-6-methoxy-2-phenyl-4-quinolinol, such as solubility, melting point, and crystalline structure, are determined by its molecular structure. Modifications on the quinoline core, like methoxylation and the addition of dimethylamino groups, can alter these properties, affecting its behavior in different environments and applications. Investigations into the crystal structure and thermodynamic properties provide valuable information for understanding and predicting its physical behavior (Bai et al., 2012).
Chemical Properties Analysis
The chemical properties, including acidity/basicity, reactivity towards various reagents, and potential for forming hydrogen bonds or other intermolecular interactions, are crucial for the compound's applications in medicinal chemistry and material science. Studies on similar compounds have shown the impact of substituents like dimethylamino and methoxy groups on enhancing the chemical versatility and reactivity of quinoline derivatives, enabling their use in complex chemical syntheses and as intermediates in the production of pharmacologically active molecules (Wijtmans et al., 2004).
Eigenschaften
IUPAC Name |
3-[(dimethylamino)methyl]-6-methoxy-2-phenyl-1H-quinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O2/c1-21(2)12-16-18(13-7-5-4-6-8-13)20-17-10-9-14(23-3)11-15(17)19(16)22/h4-11H,12H2,1-3H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXJSESLEWATHDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=C(NC2=C(C1=O)C=C(C=C2)OC)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(dimethylamino)methyl]-6-methoxy-2-phenyl-1H-quinolin-4-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(2-{1-benzyl-3-[(1-methylpiperidin-4-yl)methyl]-1H-1,2,4-triazol-5-yl}ethyl)pyrazine](/img/structure/B5617130.png)


![[3-allyl-1-(6-cyclopropyl-4-pyrimidinyl)-3-piperidinyl]methanol](/img/structure/B5617154.png)
![N-{[3-(4-fluorophenyl)isoxazol-5-yl]methyl}-2-methyl-5-(methylsulfonyl)pyrimidin-4-amine](/img/structure/B5617164.png)
![(3R*,4R*)-3-cyclobutyl-4-methyl-1-[4-(trifluoromethyl)-2-pyrimidinyl]-3-pyrrolidinol](/img/structure/B5617170.png)
![N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-(2-phenylethyl)glycinamide](/img/structure/B5617183.png)
![2-[(4-propyl-5-pyrimidinyl)carbonyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5617200.png)
![2-(3-hydroxyphenyl)-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5617203.png)
![N-(sec-butyl)-3-({[2-(5-methyl-2-furyl)ethyl]amino}sulfonyl)benzamide](/img/structure/B5617219.png)


![N-{rel-(3R,4S)-1-[(2-amino-5-pyrimidinyl)methyl]-4-cyclopropyl-3-pyrrolidinyl}-1-(methoxymethyl)cyclobutanecarboxamide hydrochloride](/img/structure/B5617241.png)